![molecular formula C11H7NO4 B2440127 4-Nitro-1-naphthoic acid CAS No. 1975-43-5](/img/structure/B2440127.png)
4-Nitro-1-naphthoic acid
Overview
Description
4-Nitro-1-naphthoic acid is a chemical compound with the molecular formula C11H7NO4 . It is also known by other names such as 4-Nitronaphthalene-1-carboxylic acid and 4-nitronaphthalic acid . The molecular weight of this compound is 217.18 g/mol .
Synthesis Analysis
The synthesis of 4-Nitro-1-naphthoic acid or its derivatives involves the use of novel compounds . A process for the preparation of 4-acetyl-1-naphthoic acid or its derivatives has been described in a patent . The synthesis involves the use of 1-acetonaphthone, DMSO, I2, and chlorobenzene solvent .Molecular Structure Analysis
The molecular structure of 4-Nitro-1-naphthoic acid is characterized by the presence of a nitro group (NO2) and a carboxylic acid group (COOH) attached to a naphthalene ring . The InChI representation of the molecule isInChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)
. Physical And Chemical Properties Analysis
4-Nitro-1-naphthoic acid has a molecular weight of 217.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 217.03750770 g/mol . The topological polar surface area of the compound is 83.1 Ų .Scientific Research Applications
Excited State Proton Transfer (ESPT) Photophysics
4-Nitro-1-naphthoic acid has been used in the study of excited state proton transfer (ESPT) photophysics . The dynamics of ESPT photophysics of 4-nitro-1-hydroxy-2-naphthoic acid (NHNA) in ionic and nonionic micelles have been revealed from time-resolved emission spectra (TRES) and time-resolved area normalized emission spectra (TRANES) .
Surfactant Influence on Photophysics
The influence of surfactants on the excited state photophysics of 4-nitro-1-naphthoic acid has been studied . Both the neutral and anionic bands of NHNA are enhanced and blue-shifted inside the micelles .
Fluorescent Molecule Applications
1,8-Napthalimides (NIs), a family of fluorescent dyes that includes 4-nitro-1-naphthoic acid, have been widely used in biological, chemical, and medical fields . They show high stability and various fluorescence properties under different conditions .
Bio-Applications
NIs typically display a fluorescence emission wavelength in the range of 350 – 550 nm which can be notably interfered with by autofluorescence in living cells, significantly limiting their bio-applications . However, derivatives of NIs show a long emission wavelength around 600 nm and high solubility in polar solvents .
Labeling Reagents in Biological Systems
The unique features of NIs derivatives, such as long emission wavelength, high solubility, and high stability in difference pH media, allow these derivatives to be used as excellent labeling reagents in the biological system .
Anticancer Research
In the anticancer research area, functionalized NIs derivatives have attracted much attention due to their binding capability to DNA and exhibiting anticancer activities along with high stability under physiological conditions .
properties
IUPAC Name |
4-nitronaphthalene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBFFSOHVNNCSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1-naphthoic acid |
Synthesis routes and methods
Procedure details
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